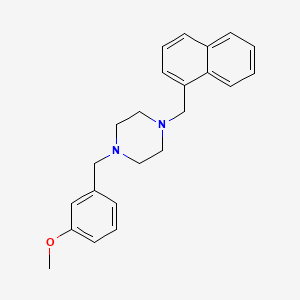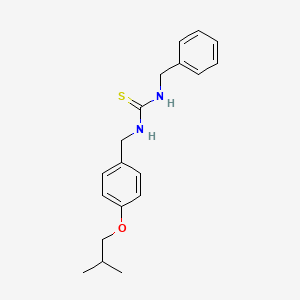![molecular formula C18H23N3O2S B5145970 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegeneration.
Mécanisme D'action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This activation of AMPK leads to downstream effects on various cellular processes, including inhibition of mTOR signaling and activation of autophagy.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell growth, induce apoptosis, and decrease tumor size in animal models. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide in lab experiments is its specificity for AMPK activation. This compound has been shown to activate AMPK without affecting other kinases, making it a useful tool for studying the effects of AMPK activation on various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the concentration of this compound used is within a safe range.
Orientations Futures
There are several potential future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on various cellular processes and to identify potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide involves a multi-step process that begins with the reaction of 1-adamantylamine with 2-bromoacetylthiazole to form an intermediate compound. This intermediate compound is then reacted with cyclopropylamine and purified to obtain this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the activation of AMPK by this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-15(19-13-1-2-13)16(23)21-17-20-14(9-24-17)18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKAEBOWVVCCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)

![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)
![2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)